molecular formula C24H20ClN3O3 B11551179 N'-[(E)-(4-chlorophenyl)methylidene]-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)benzohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)benzohydrazide

Cat. No.: B11551179
M. Wt: 433.9 g/mol
InChI Key: YAERSCVLMWWJML-LGJNPRDNSA-N
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Description

N’-[(E)-(4-CHLOROPHENYL)METHYLENE]-4-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-ETHANOISOINDOL-2-YL)BENZOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methylene bridge, and a hexahydro-2H-4,7-ethanoisoindol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-CHLOROPHENYL)METHYLENE]-4-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-ETHANOISOINDOL-2-YL)BENZOHYDRAZIDE typically involves the condensation of 4-chlorobenzaldehyde with 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)benzohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-CHLOROPHENYL)METHYLENE]-4-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-ETHANOISOINDOL-2-YL)BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(4-CHLOROPHENYL)METHYLENE]-4-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-ETHANOISOINDOL-2-YL)BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

    Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-CHLOROPHENYL)METHYLENE]-4-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-ETHANOISOINDOL-2-YL)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or enzymes essential for bacterial survival.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-BROMOPHENYL)METHYLENE]-4-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-ETHANOISOINDOL-2-YL)BENZOHYDRAZIDE
  • N’-[(E)-(4-FLUOROPHENYL)METHYLENE]-4-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-ETHANOISOINDOL-2-YL)BENZOHYDRAZIDE

Uniqueness

N’-[(E)-(4-CHLOROPHENYL)METHYLENE]-4-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-ETHANOISOINDOL-2-YL)BENZOHYDRAZIDE is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its brominated or fluorinated analogs

Properties

Molecular Formula

C24H20ClN3O3

Molecular Weight

433.9 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-4-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)benzamide

InChI

InChI=1S/C24H20ClN3O3/c25-18-9-1-14(2-10-18)13-26-27-22(29)17-7-11-19(12-8-17)28-23(30)20-15-3-4-16(6-5-15)21(20)24(28)31/h1-4,7-13,15-16,20-21H,5-6H2,(H,27,29)/b26-13+

InChI Key

YAERSCVLMWWJML-LGJNPRDNSA-N

Isomeric SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)N/N=C/C5=CC=C(C=C5)Cl

Canonical SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NN=CC5=CC=C(C=C5)Cl

Origin of Product

United States

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